6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Description
6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline (CAS: 164148-92-9) is a key intermediate in pharmaceutical synthesis, particularly for neuroactive and enzyme-targeting compounds. Its structure features a tetrahydroisoquinoline scaffold with a Boc (tert-butoxycarbonyl) protective group at the 2-position and an amino group at the 6-position.
Properties
IUPAC Name |
tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIFCYZWOTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373344 | |
| Record name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164148-92-9 | |
| Record name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as tert-butyl 3,4-dihydroisoquinoline-2-carboxylate and an amine source.
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the cyclization and amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoquinolines, while reduction may produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 CXCR4 Antagonists
One of the prominent applications of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline derivatives is in the development of CXCR4 antagonists. CXCR4 is a chemokine receptor implicated in various diseases, including HIV infection and cancer metastasis. Research has shown that tetrahydroisoquinoline-based compounds can effectively inhibit the CXCR4 receptor, demonstrating potent activity against HIV-1 by blocking its attachment to host cells .
A notable study identified a series of tetrahydroisoquinoline analogues that exhibited IC50 values ranging from 3 to 650 nM in inhibiting CXCR4 function. Among these, one compound was highlighted as a lead candidate due to its favorable pharmacokinetic profile and low metabolic liability .
1.2 Anticancer Activity
The compound has also been explored for its anticancer properties. Tetrahydroisoquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain derivatives have been reported to inhibit tumor growth in preclinical models by targeting specific molecular pathways associated with cancer progression .
Synthesis of Chiral Compounds
2.1 Enantiomeric Purity
The synthesis of optically pure tetrahydroisoquinoline carboxylic acids is another significant application of this compound. A recent study employed a chemoenzymatic approach using D-amino acid oxidase to achieve high enantiomeric excess (up to >99%) in the production of (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acids . This method not only enhances the efficiency of synthesis but also provides access to valuable chiral building blocks for pharmaceuticals.
Drug Development and Formulation
3.1 Bioavailability Studies
Research into the bioavailability of this compound has indicated promising results regarding its oral bioavailability. In vivo studies demonstrated that certain derivatives exhibited good absorption and distribution profiles when administered orally or intravenously . This characteristic is crucial for drug formulation as it impacts the efficacy and dosing regimens.
Safety and Toxicity Profile
Understanding the safety profile of this compound is vital for its application in medicinal chemistry. Toxicological assessments have indicated that while the compound possesses therapeutic potential, it also requires careful handling due to its classification as a toxic solid . Safety data sheets highlight necessary precautions when working with this compound to mitigate risks associated with exposure.
Comparative Data Table
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural Analogues and Substituent Effects
Functional Group Impact on Bioactivity
Amino Position (5 vs. 6):
- 6-Amino derivatives exhibit higher binding affinity to monoamine oxidase (MAO) and tyrosine hydroxylase (TH) compared to 5-amino isomers, as seen in ADTIQ’s selective neurotoxicity .
- 5-Amino-2-Boc-THIQ shows reduced enzymatic inhibition due to steric hindrance from the Boc group and altered electronic distribution .
Protective Groups (Boc vs. Acetyl):
- Boc Protection : Enhances solubility in organic solvents (e.g., DCM, DMF) and prevents undesired side reactions during alkylation/acylation .
- Acetylated Derivatives (e.g., ADTIQ) : Increased hydrophobicity correlates with enhanced blood-brain barrier penetration but also neurotoxic aggregation .
Electron-Withdrawing Groups (e.g., CF₃):
Pharmacological and Biochemical Relevance
- MAO Inhibition: Non-catecholic THIQs (e.g., 1-methyl-THIQ) inhibit MAO-A more potently than MAO-B, while catecholic derivatives (e.g., salsolinol) show TH inhibition .
- Neurotoxicity : ADTIQ’s 6,7-dihydroxy groups promote α-synuclein aggregation, a hallmark of Parkinson’s disease .
- Drug Development : Boc-protected THIQs serve as intermediates for solifenacin (overactive bladder treatment) and boceprevir (hepatitis C) via enantioselective oxidation .
Biological Activity
6-Amino-2-n-Boc-1,2,3,4-tetrahydro-isoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a tetrahydroisoquinoline scaffold with an amino group and a tert-butoxycarbonyl (Boc) protective group. This unique structure contributes to its reactivity and biological activity. The presence of the Boc group enhances its stability and solubility, making it suitable for various biochemical applications.
- Enzyme Interactions : This compound has been shown to interact with several enzymes, particularly monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of monoamines in the brain, which may have implications for treating neurological disorders .
- Cellular Effects : Research indicates that 6-amino-2-n-Boc-THIQ can modulate cell signaling pathways and gene expression. It influences cellular processes such as proliferation and apoptosis by activating or inhibiting specific pathways.
- Metabolic Pathways : The compound participates in various metabolic pathways, affecting the breakdown of monoamines and other biomolecules. Its interactions with enzymes can alter metabolic fluxes within cells.
The mechanism by which 6-amino-2-n-Boc-THIQ exerts its biological effects involves binding to specific molecular targets:
- Inhibition of MAO : By inhibiting MAO activity, the compound increases monoamine levels, which can improve mood and cognitive function.
- Antiviral Activity : Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2. For instance, a related compound showed an EC50 of 3.15 μM against SARS-CoV-2 in Vero E6 cells, indicating significant antiviral potential .
Antiviral Properties
Recent investigations into the antiviral efficacy of THIQ derivatives have highlighted their potential against viral infections:
| Compound | EC50 (μM) | Selective Index |
|---|---|---|
| Trans-1 | 3.15 | >63.49 |
| Trans-2 | 2.78 | >71.94 |
These findings suggest that compounds based on the tetrahydroisoquinoline structure could serve as starting points for developing new antiviral agents .
Anticancer Activity
Studies have also explored the anticancer properties of THIQ derivatives:
| Compound | IC50 (μM) | Target |
|---|---|---|
| GM-3-18 | 0.9 - 10.7 | KRas inhibition |
| GM-3-121 | 1.72 | Anti-angiogenesis |
These compounds demonstrated moderate to high activity against various colorectal cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
Case Studies
- Neuroprotective Effects : In animal models, low doses of 6-amino-2-n-Boc-THIQ were shown to enhance cognitive function and provide neuroprotection. This suggests potential applications in treating neurodegenerative diseases.
- Anti-Angiogenesis : The antiangiogenic activity of THIQ derivatives was evaluated through in vitro assays demonstrating significant inhibition of angiogenesis at concentrations as low as 10 μM .
Q & A
Q. What are the key synthetic steps for preparing 6-amino-2-N-Boc-THIQ, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline (THIQ) core. For example, Scheme 3 ( ) outlines:
- Step 1 : Coupling 3,4-dimethoxyphenylacetic acid to the THIQ scaffold using BOP reagent and iPr2EtN in DMF (85–90% yield).
- Step 2 : Deprotection with Raney Ni and hydrazine hydrate, followed by Boc-protection using methyl chloroformate (iPr2EtN, CH2Cl2).
- Validation : Intermediates are monitored via TLC, and final products are confirmed by <sup>1</sup>H NMR and high-resolution mass spectrometry (HRMS) .
Q. What purification techniques are optimal for isolating 6-amino-2-N-Boc-THIQ derivatives?
- Methodological Answer : Silica gel column chromatography (gradient elution with 0–100% EtOAc/hexane) is standard for isolating Boc-protected intermediates (). For polar amines, reverse-phase HPLC or preparative TLC may enhance purity. Post-synthesis, aqueous workup (e.g., NaHCO3 washes) removes acidic byproducts .
Q. How is the Boc group selectively introduced or removed in THIQ derivatives?
- Methodological Answer :
- Introduction : Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP or TEA in THF ().
- Removal : Acidic conditions (e.g., TFA in DCM or HCl in dioxane) cleave the Boc group without disrupting the THIQ scaffold. For example, 2N NaOH in MeOH/H2O under reflux efficiently deprotects amines () .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in multi-step syntheses of 6-amino-THIQ analogs?
- Methodological Answer : Discrepancies often arise from steric hindrance or competing side reactions. For instance, shows varying yields (53–94%) for similar alkylation steps due to substituent bulk. Mitigation strategies include:
- Optimizing reaction temperature and solvent polarity (e.g., DMF for solubility vs. DCM for mild conditions).
- Using catalytic additives like Bu4NI to enhance nucleophilicity in SN2 reactions .
Q. What coupling agents are most effective for forming amide bonds in 6-amino-THIQ derivatives?
Q. How do substituents at the 6-position influence the bioactivity of THIQ derivatives?
- Methodological Answer : demonstrates that 6-alkylamino substituents (e.g., dimethylamino vs. propylamino) modulate receptor binding. SAR studies reveal:
- Electron-donating groups (e.g., -NMe2) enhance affinity for serotonin receptors.
- Bulky substituents (e.g., benzyl) reduce solubility but improve metabolic stability. Quantitative structure-activity relationship (QSAR) models using Hammett constants can predict trends .
Q. What alternative routes exist for synthesizing 6-amino-THIQ scaffolds?
- Reductive Amination : NaBH(OAc)3 with aldehydes in 1,2-DCE (yields 67–89%).
- Mitsunobu Reaction : For stereospecific alkylation using DIAD and PPh3.
- Pictet-Spengler Cyclization : To construct the THIQ core from phenethylamine derivatives .
Q. What analytical challenges arise in confirming the structure of 6-amino-2-N-Boc-THIQ?
- Methodological Answer :
- NMR Ambiguities : Overlapping signals for Boc and THIQ protons require 2D techniques (e.g., COSY, HSQC) ().
- Mass Spectrometry : HRMS (ESI+) confirms molecular ions ([M+H]<sup>+</sup>), but Boc fragmentation necessitates gentle ionization conditions .
Q. How can researchers design analogs to probe the role of the 6-amino group in THIQ derivatives?
- Methodological Answer :
- Isosteric Replacement : Substitute -NH2 with -OH or -CF3 to assess hydrogen bonding.
- Protection/Deprotection : Use photolabile groups (e.g., NVOC) for time-resolved activity studies.
- Chiral Analogs : Introduce stereocenters via asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
Q. What mechanistic insights can be gained from studying THIQ-metal complexes?
- Methodological Answer :
highlights copper(II) complexes with THIQ-carboxylates for redox activity. Techniques include: - Potentiometry : To determine stability constants (logβ) of metal-ligand complexes.
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands for electronic structure analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
